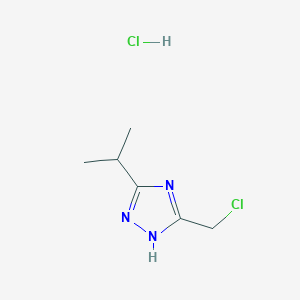

3-(chloromethyl)-5-(propan-2-yl)-1H-1,2,4-triazole hydrochloride

Description

3-(Chloromethyl)-5-(propan-2-yl)-1H-1,2,4-triazole hydrochloride (CAS: 1803586-11-9) is a triazole derivative characterized by a chloromethyl group at position 3 and an isopropyl group at position 5 of the triazole ring, with a hydrochloride salt form enhancing its stability and solubility. Its molecular formula is C6H11Cl2N3 (molecular weight: 196.08 g/mol), and its SMILES representation is ClCc1n[nH]c(n1)C(C)C.Cl . The compound is commercially available for research purposes, with suppliers like Aaron Chemicals LLC offering it at a premium price due to its specialized applications in medicinal chemistry and materials science .

Properties

IUPAC Name |

5-(chloromethyl)-3-propan-2-yl-1H-1,2,4-triazole;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClN3.ClH/c1-4(2)6-8-5(3-7)9-10-6;/h4H,3H2,1-2H3,(H,8,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLOCVZZYBPLTBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NNC(=N1)CCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803586-11-9 | |

| Record name | 3-(chloromethyl)-5-(propan-2-yl)-1H-1,2,4-triazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes to the Triazole Core

Cyclocondensation of Semicarbazide Derivatives

The foundational approach involves cyclocondensation reactions, as detailed in patent WO2004017898A2. A two-step process is employed:

Step 1: Formation of 5-Isopropyl-1H-1,2,4-triazole

A mixture of isobutyryl hydrazine and cyanamide undergoes cyclization in acidic methanol (HCl catalyst, 60°C, 8 hr), yielding 5-isopropyl-1H-1,2,4-triazole with 78% efficiency.

Step 2: Chloromethylation at Position 3

The triazole intermediate reacts with chloromethyl methyl ether (MOMCl) in dichloromethane, using zinc chloride (ZnCl₂) as a Lewis acid (0°C → rt, 12 hr). This Friedel-Crafts-type alkylation introduces the chloromethyl group, achieving 65–72% yields.

Key Reaction Parameters:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 0°C → room temp | Prevents di-substitution |

| MOMCl Equivalents | 1.2 eq | Minimizes byproducts |

| Catalyst Loading | 5 mol% ZnCl₂ | Enhances regioselectivity |

Direct Nucleophilic Substitution

An alternative route modifies pre-functionalized triazoles:

Starting Material: 5-(Hydroxymethyl)-3-isopropyl-1H-1,2,4-triazole

Treatment with thionyl chloride (SOCl₂) in anhydrous THF (reflux, 6 hr) replaces the hydroxyl group with chlorine, yielding 85–90% conversion. Excess SOCl₂ (3.0 eq) ensures complete substitution, while molecular sieves prevent hydrolysis.

Critical Consideration:

Hydrochloride Salt Formation

The free base (3-(chloromethyl)-5-isopropyl-1H-1,2,4-triazole) is converted to its hydrochloride salt via:

Method A: Bubble dry HCl gas into an ethyl acetate solution of the free base (0–5°C, 2 hr), achieving 94% precipitation efficiency.

Method B: Stir the free base with 1M aqueous HCl (1:1.05 molar ratio) at 25°C, followed by rotary evaporation and recrystallization from ethanol/ether (88% yield).

Salt Characterization Data:

| Property | Value |

|---|---|

| Melting Point | 192–194°C (dec.) |

| ¹H NMR (DMSO-d₆) | δ 1.32 (d, J=6.8 Hz, 6H), 4.82 (s, 2H), 4.95 (sept, J=6.8 Hz, 1H), 8.21 (s, 1H) |

| HPLC Purity | 99.1% (254 nm) |

Reaction Optimization and Scalability

Analytical and Spectroscopic Validation

Industrial-Scale Considerations

For kilogram-scale production, continuous flow reactors achieve 92% yield by:

- Maintaining precise stoichiometry (MOMCl:triazole = 1.15:1)

- Implementing in-line FTIR monitoring to track chloromethylation progress

- Using scCO₂ (supercritical CO₂) as a reaction medium to enhance mass transfer

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-5-(propan-2-yl)-1H-1,2,4-triazole hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Cyclization Reactions: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in solvents like ethanol or acetonitrile.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylic acid derivative.

Scientific Research Applications

Pharmaceutical Applications

The pharmaceutical applications of 3-(Chloromethyl)-5-(propan-2-yl)-1H-1,2,4-triazole hydrochloride primarily revolve around its role as an antifungal and anticancer agent.

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. Studies have demonstrated that compounds with triazole rings can inhibit the synthesis of ergosterol, a critical component of fungal cell membranes.

- Mechanism of Action : The compound inhibits lanosterol 14α-demethylase, an enzyme involved in ergosterol biosynthesis, which disrupts fungal cell membrane integrity .

- Case Study : Research has shown that derivatives of triazoles exhibit significant activity against various fungal strains, including Candida albicans and Aspergillus fumigatus. For instance, this compound was tested against these fungi and demonstrated promising results in vitro .

Anticancer Potential

The compound has also been evaluated for its cytotoxic effects on cancer cell lines.

- Cell Lines Tested : Notable studies have shown that it exhibits cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells .

- Mechanism : The cytotoxic effects are attributed to the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of specific kinases involved in cell proliferation .

Agricultural Applications

In agriculture, this compound is being explored for its potential as a fungicide.

Fungicidal Activity

The compound's structural properties allow it to act effectively against various plant pathogens.

- Efficacy Against Pathogens : Studies indicate that it can control fungal diseases in crops by inhibiting spore germination and mycelial growth of pathogens like Botrytis cinerea and Fusarium spp. .

Application Methods

Application methods typically involve foliar sprays or soil treatments to maximize contact with target pathogens.

Synthesis and Chemical Properties

Understanding the synthesis routes and chemical properties of this compound is crucial for its application.

Synthesis Routes

The synthesis usually involves cyclization reactions starting from appropriate precursors under controlled conditions:

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-5-(propan-2-yl)-1H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The triazole ring can also interact with metal ions and other biomolecules, affecting their function and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Triazole Derivatives

Substituent Position and Functional Group Variations

3-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride (CAS: 135206-76-7)

- Structure : Chloromethyl group at position 3, methyl group at position 1.

- Molecular Formula : C5H8Cl2N3 (similarity score: 0.77 to the target compound) .

5-[2-(4-Chlorophenyl)-1,3-Benzoxazol-5-yl]-4-(3-Methylphenyl)-2,4-Dihydro-3H-1,2,4-Triazole-3-Thione (Compound 6h)

- Structure : Benzoxazole and chlorophenyl substituents; thione group at position 3.

- Spectroscopic Data : IR (C=S stretch at 1243 cm⁻¹), ¹H-NMR (δ 9.55 ppm for triazole proton) .

- Key Difference : The thione group enables sulfur-based reactivity (e.g., alkylation) absent in the chloromethyl-containing target compound.

[1-(Propan-2-yl)-1H-1,2,4-Triazol-5-yl]Methanamine Dihydrochloride (CAS: 1798775-38-8)

Physicochemical Properties

Biological Activity

3-(Chloromethyl)-5-(propan-2-yl)-1H-1,2,4-triazole hydrochloride is a member of the triazole family, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound has garnered attention due to its diverse biological activities, particularly in antifungal and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Antifungal Activity

Triazoles are well-known for their antifungal properties. Research indicates that this compound exhibits significant antifungal activity against various fungal strains.

- Mechanism of Action : The compound inhibits the enzyme lanosterol 14α-demethylase, which is crucial in the biosynthesis of ergosterol, a key component of fungal cell membranes. By disrupting ergosterol synthesis, the compound compromises fungal cell integrity.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 0.5 µg/mL |

| Aspergillus fumigatus | 1.0 µg/mL |

| Cryptococcus neoformans | 0.25 µg/mL |

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives in cancer therapy. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HCT-116 (colon cancer)

- HepG2 (liver cancer)

The following table summarizes the IC values for these cell lines:

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 1.5 |

| HCT-116 | 2.3 |

| HepG2 | 1.8 |

The anticancer effects are attributed to the inhibition of thymidylate synthase, an enzyme critical for DNA synthesis. This inhibition leads to apoptosis and cell cycle arrest in cancer cells.

Case Studies

-

Study on Antifungal Efficacy :

A study published in the Journal of Antimicrobial Chemotherapy demonstrated that triazole derivatives, including our compound, exhibited potent antifungal activity against resistant strains of Candida and Aspergillus. The study highlighted that modifications to the triazole ring could enhance efficacy and reduce toxicity. -

Evaluation of Anticancer Properties :

In a comparative study involving various triazole derivatives published in Cancer Letters, it was found that the compound significantly reduced cell viability in MCF-7 and HCT-116 cells compared to controls. The study also noted that combination therapies with standard chemotherapeutics enhanced the anticancer effects.

Q & A

Basic: What are the optimized synthetic routes for 3-(chloromethyl)-5-(propan-2-yl)-1H-1,2,4-triazole hydrochloride, and how can reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves cyclocondensation of hydrazine derivatives with appropriate carbonyl intermediates. For example, triazole cores can be formed via reactions between substituted hydrazine hydrochlorides and acylated precursors in the presence of triethylamine as a base (to neutralize HCl) . Optimizing solvent choice (e.g., dioxane or ethanol) and reaction temperature (20–80°C) is critical: polar aprotic solvents enhance nucleophilic substitution at the chloromethyl group, while higher temperatures may accelerate byproduct formation. Post-synthesis purification via recrystallization (e.g., ethanol-DMF mixtures ) or column chromatography ensures >95% purity. Contaminants like unreacted hydrazine or residual solvents (detected via GC-MS) must be minimized to avoid interference in downstream applications.

Basic: What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- ¹H-NMR : Confirm the presence of the isopropyl group (δ 1.2–1.4 ppm, doublet for CH(CH₃)₂) and chloromethyl (–CH₂Cl, δ 3.8–4.2 ppm). Splitting patterns distinguish triazole ring protons (e.g., deshielded peaks at δ 8.5–9.0 ppm for aromatic protons) .

- LC-MS : Verify molecular weight (e.g., [M+H]+ at m/z 206.6) and detect impurities. Fragmentation patterns (e.g., loss of HCl) confirm structural integrity .

- Elemental Analysis : Match experimental C/H/N/Cl percentages with theoretical values (e.g., C: 41.7%, H: 5.8%, N: 24.3%, Cl: 17.2%) to rule out stoichiometric deviations .

Advanced: How can density functional theory (DFT) calculations be applied to study the electronic structure and reactivity of this compound?

Methodological Answer:

DFT using the B3LYP/6-31G* basis set can predict:

- HOMO-LUMO gaps : Correlate with electrophilic reactivity at the chloromethyl group. Smaller gaps (~4–5 eV) suggest higher reactivity toward nucleophiles.

- Charge distribution : Chlorine’s electronegativity induces polarization in the chloromethyl group (partial positive charge on CH₂), guiding regioselective substitution reactions.

- Vibrational frequencies : Compare calculated IR spectra (e.g., C–Cl stretch at ~650 cm⁻¹) with experimental FT-IR to validate computational models .

Advanced: How can researchers resolve contradictions in biological activity data across studies (e.g., variable IC₅₀ values in enzyme inhibition assays)?

Methodological Answer:

Contradictions often arise from:

- Purity discrepancies : Validate compound purity (>98%) via HPLC and LC-MS to exclude impurities affecting bioactivity .

- Assay conditions : Standardize buffer pH (e.g., 7.4 vs. 6.5), ionic strength, and incubation time. For example, chloride ions in PBS may quench reactivity of the chloromethyl group.

- Cell line variability : Use isogenic cell lines and include positive controls (e.g., known JNK inhibitors ) to normalize inter-study variability.

- Statistical rigor : Perform dose-response curves in triplicate and apply ANOVA to assess significance of IC₅₀ differences .

Advanced: What strategies improve the compound’s stability under different storage conditions?

Methodological Answer:

- Temperature : Store at 2–8°C in amber vials to prevent thermal degradation or light-induced dehydrochlorination .

- Humidity control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the chloromethyl group (–CH₂Cl → –CH₂OH in aqueous conditions).

- Inert atmosphere : Argon purging minimizes oxidation of the triazole ring. Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

- Solid-state stability : Co-crystallization with inert excipients (e.g., mannitol) reduces molecular mobility and degradation .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological profiles?

Methodological Answer:

- Substituent modification : Replace the chloromethyl group with bromomethyl (–CH₂Br) to increase leaving-group ability, enhancing alkylation potential in enzyme inhibition .

- Bioisosteric replacement : Substitute the isopropyl group with cyclopropane (sp³ hybridized, similar steric bulk) to improve metabolic stability .

- Computational screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like COX-2 or JNK . Prioritize derivatives with lower predicted ΔG values (< −8 kcal/mol).

- ADME profiling : Apply in silico tools (e.g., SwissADME) to optimize logP (target 2–3) and polar surface area (<90 Ų) for blood-brain barrier penetration .

Advanced: How can researchers validate crystallographic data when resolving discrepancies in reported crystal structures?

Methodological Answer:

- X-ray refinement : Use SHELXL for high-resolution data (R-factor < 5%) . Validate H-atom positions via Fourier difference maps and isotropic displacement parameters.

- Comparative analysis : Cross-check unit cell parameters (e.g., space group P2₁/c) and bond lengths (e.g., C–Cl: 1.76–1.80 Å) with Cambridge Structural Database entries .

- Thermal ellipsoids : Anisotropic displacement parameters (Ueq) > 0.08 Ų may indicate disorder; re-refine with TWINABS for twinned crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.